BMS-193885, also known as 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester, is a potent and selective antagonist of the neuropeptide Y1 receptor (Y1R). [, ] Neuropeptide Y (NPY) is a neurotransmitter widely distributed in the central and peripheral nervous systems and is involved in various physiological functions, including appetite regulation, anxiety, stress response, and cardiovascular control. [] BMS-193885 has been primarily used as a pharmacological tool in preclinical studies to investigate the role of Y1R in various physiological and pathological conditions.
BMS-193885 was developed by Bristol-Myers Squibb and falls under the category of small molecule pharmaceuticals. It specifically targets the neuropeptide Y1 receptor, which is a G-protein coupled receptor involved in neurotransmission. The compound is classified as a competitive antagonist, exhibiting high affinity for the neuropeptide Y1 receptor with an inhibition constant (Ki) of approximately 3.3 nM .
The synthesis of BMS-193885 involves several steps that utilize various chemical reactions to construct its complex molecular framework. The compound can be synthesized through a multi-step process that typically includes:
The synthesis has been documented in literature that provides detailed methodologies for producing both the parent compound and its radiolabeled analogs for research purposes .
BMS-193885 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 398.5 g/mol.
Key Structural Features:
The three-dimensional conformation of BMS-193885 is essential for its interaction with the target receptor, influencing both binding affinity and selectivity .
BMS-193885 undergoes various chemical reactions relevant to its pharmacological activity:
BMS-193885 exerts its pharmacological effects primarily through antagonism of the neuropeptide Y1 receptor. By binding to this receptor:
Studies have demonstrated that administration of BMS-193885 leads to significant reductions in body weight in animal models through modulation of feeding behavior .
BMS-193885 has significant potential applications in various scientific fields:
BMS-193885 (1,4-dihydro-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-pyridinedicarboxylic acid, dimethyl ester) binds competitively to the orthosteric site of the human neuropeptide Y1 receptor (Y1R), as revealed by X-ray crystallography at 3.0 Å resolution [4] [7]. The dihydropyridine core anchors the molecule within a hydrophobic sub-pocket formed by transmembrane helices III, V, and VI, with the urea linker extending toward extracellular loop 2. Key interactions include:
Table 1: Key Residues in Y1R-BMS-193885 Binding Interface
Residue (Helix) | Interaction Type | Effect of Mutation on Binding |
---|---|---|
T2806.52 (VI) | H-bond with dihydropyridine N | 330-fold affinity reduction (T280A) |
F2866.58 (VI) | Hydrophobic clasp with methoxyphenyl | 2-5 fold affinity reduction (F286A) |
F3027.35 (VII) | Hydrophobic clasp with methoxyphenyl | Complete loss of binding (F302A) |
N2836.55 (VI) | Indirect stabilization via H-bond network | Abolished antagonist activity (N283A) |
This binding mode effectively occludes the NPY binding pocket, preventing agonist-induced conformational changes. Notably, BMS-193885 exploits structural differences in the hydrophobic clasp (F6.58 in Y1R vs. E6.58 in Y4R and T6.58 in Y5R) to achieve selectivity [7].
As an orthosteric antagonist, BMS-193885 exhibits fundamentally distinct mechanisms compared to allosteric Y1R modulators:
Table 2: Pharmacological Profile of BMS-193885
Target | Affinity (Ki or IC50) | Selectivity vs. Y1R |
---|---|---|
NPY Y1 receptor | 3.3 nM (Ki) | Reference |
NPY Y2 receptor | >500 nM (IC50) | >160-fold |
NPY Y4 receptor | >500 nM (IC50) | >160-fold |
NPY Y5 receptor | >500 nM (IC50) | >160-fold |
σ1 receptor | 155 nM (IC50) | >47-fold |
α1-adrenergic | >1,000 nM (IC50) | >100-fold |
The orthosteric mechanism provides complete blockade of NPY signaling but faces challenges in achieving oral bioavailability due to the compound's physicochemical properties, a limitation not always shared by smaller allosteric modulators [4] [5].
BMS-193885 demonstrates significant blood-brain barrier (BBB) penetration, enabling central Y1 receptor targeting critical for appetite regulation:
Table 3: Blood-Brain Barrier Penetration Properties
Property | Value/Observation | Functional Consequence |
---|---|---|
Brain-to-plasma ratio | >0.6 (rodents) | Therapeutically relevant CNS exposure |
P-gp interaction | Substrate (efflux inhibited by elacridar) | Limited brain uptake without inhibitors |
Central efficacy | 57-63% reduction in NPY-induced feeding (i.c.v.) | Confirmed hypothalamic target engagement |
Peripheral-central linkage | 29-54% reduction in spontaneous feeding (i.p.) | Clinically viable administration route |
PET tracer feasibility | Successful radiosynthesis (23-24% radiochemical yield) | Validates use for CNS receptor imaging |
The compound's brain penetrance directly enables its anorexigenic effects, distinguishing it from peripherally restricted Y1 antagonists that lack weight-loss efficacy. However, poor oral bioavailability (<0.1%) remains a limitation imposed by its structural features, necessitating intraperitoneal administration in chronic studies [1] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7